(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Description
(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a synthetic enamide derivative with a pyrazole core substituted by aryl and methoxy groups. Its structure features:
- A pyrazole ring substituted at positions 1 (phenyl), 3 (4-methoxyphenyl), and 4 (linked to the enamide moiety).
- A cyano group conjugated to an α,β-unsaturated enamide system.
- A 2,6-dimethylphenyl group as the terminal amide substituent.
This compound is hypothesized to exhibit biological activity due to structural similarities to pyrazole-based pharmaceuticals, such as antiarrhythmic or antiplatelet agents .
Properties
IUPAC Name |
(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-19-8-7-9-20(2)26(19)30-28(33)22(17-29)16-23-18-32(24-10-5-4-6-11-24)31-27(23)21-12-14-25(34-3)15-13-21/h4-16,18H,1-3H3,(H,30,33)/b22-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZQSQYJOSZNTM-CJLVFECKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles have attracted significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O2 |
| Molecular Weight | 396.46 g/mol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, similar pyrazole derivatives have shown to inhibit caspases involved in apoptosis, leading to reduced cell viability in cancer cell lines .
- Receptor Modulation : It may interact with receptors that modulate inflammatory responses or pain pathways. The structure suggests potential interactions with cyclooxygenase enzymes or other inflammatory mediators .
Anticancer Activity
Recent studies have demonstrated the compound's potential anticancer properties:
- Cell Line Studies : The compound was tested against various cancer cell lines, including MCF7 (breast cancer) and UACC-257 (melanoma). The results indicated a significant reduction in cell viability with an IC50 value comparable to established anticancer agents .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties through the inhibition of prostaglandin synthesis:
- Prostaglandin E2 Synthase Inhibition : Analogous compounds have shown significant inhibition of prostaglandin E2 synthase, suggesting a potential role in reducing inflammation .
Antimicrobial Activity
Preliminary data indicate that the compound may possess antimicrobial properties:
- In Vitro Studies : Testing against various bacterial strains revealed moderate antibacterial activity, warranting further investigation into its potential as a therapeutic agent .
Case Studies and Research Findings
Several studies have focused on the biological effects of pyrazole derivatives similar to the compound :
- Cytotoxicity Assays : A study reported the cytotoxic effects of pyrazole analogs on human cancer cell lines, highlighting their ability to induce apoptosis through caspase activation pathways .
- Molecular Docking Studies : Research utilizing molecular docking simulations has provided insights into the binding affinities of pyrazole derivatives to various biological targets, reinforcing their potential as drug candidates for treating cancer and inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole Derivatives with Aryl Substitutions
The compound shares structural motifs with 3,5-diphenyl-1H-pyrazole derivatives described in . Key comparisons include:
Key Differences :
- The 4-methoxyphenyl substituent may improve lipophilicity and membrane permeability relative to simpler phenyl groups.
Pyran-Pyrazole Hybrids ()
Compounds like 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) share a pyrazole-pyran hybrid scaffold. While structurally distinct, their synthesis via condensation of pyrazole precursors (e.g., compound 10 with malononitrile) suggests shared synthetic methodologies .
Q & A
Q. Table 1: Comparative Synthesis Routes
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Signal | Structural Assignment |
|---|---|---|
| 1H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H) | Pyrazole C–H |
| δ 2.31 (s, 6H) | 2,6-Dimethylphenyl CH3 | |
| IR (ATR) | 2225 cm⁻¹ | C≡N stretch |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
